molecular formula C33H38N4O6 B103590 Mesobilirubin CAS No. 16568-56-2

Mesobilirubin

Cat. No. B103590
CAS RN: 16568-56-2
M. Wt: 588.7 g/mol
InChI Key: HVHKMUMXERBUAN-IFADSCNNSA-N
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Description

Mesobilirubin is a bile pigment that is structurally related to bilirubin, which is a product of heme catabolism. It is an open-chain tetrapyrrole that differs from bilirubin in that it is hydrogenated at the 3- and 18-vinyl groups. This structural difference imparts unique physical and chemical properties to mesobilirubin compared to its more commonly known counterpart .

Synthesis Analysis

The synthesis of mesobilirubin derivatives has been achieved through various methods. One such derivative, mesobilirhodin dimethyl ester, was synthesized for the first time through a key reaction involving the cyclization of a δ-(pyrrol-2-yl)-laevulinic acid derivative to form a 2,3-dihydro-5(1H)-pyrromethenone. This compound was previously inaccessible using traditional synthetic methods for bile pigments. The synthesis process also involved a condensation reaction with the methyl ester of 5′-formylisoneobilirubinic acid, leading to the formation of racemic erythro- and threo-mesobilirhodin . Additionally, the total synthesis of other mesobilirubin derivatives, such as mesobilirubin-IVα, mesobilirubin-XIIIα, and etiobilirubin-IVγ, has been reported. These were synthesized following self-coupling of various pyrromethenones .

Molecular Structure Analysis

The molecular structure of mesobilirubin has been studied using solid-state NMR spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide detailed insights into the microcrystalline structure of mesobilirubin. The chemical shift data obtained from NMR experiments, when compared with DFT calculations, confirmed the molecular structure of mesobilirubin. The observed signal splittings in the NMR spectra indicated microcrystalline heterogeneity in the powdered form of the compound .

Chemical Reactions Analysis

Mesobilirubin and its derivatives undergo various chemical reactions, including cyclization and condensation, as part of their synthesis processes. The cyclization of δ-(pyrrol-2-yl)-laevulinic acid derivatives is a critical step in forming the core structure of mesobilirubin derivatives. The subsequent condensation reactions with other bile pigment derivatives further modify the structure, leading to the formation of various mesobilirubin isomers and analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of mesobilirubin are influenced by its molecular structure. The hydrogenation at specific positions in the molecule alters its reactivity and solubility compared to bilirubin. The solid-state NMR and DFT studies have provided a deeper understanding of the compound's properties, including its crystalline form and the heterogeneity within the microcrystals. These properties are essential for understanding the behavior of mesobilirubin in biological systems and its potential applications .

Scientific Research Applications

1. Conformation and Spectroscopic Properties

  • Mesobilirubin exhibits unique conformational and spectroscopic characteristics. Studies have shown that Mesobilirubin-XIIIα, a tetrapyrrole dicarboxylic acid, demonstrates intense circular dichroism in various solvents, indicating its distinct conformational properties (Pu & Lightner, 1991). Additionally, mesobilirubin analogs display induced circular dichroism when interacting with sulfoxides (Trull, Shrout, & Lightner, 1992).

2. Conversion to Urobilinoids

  • Mesobilirubin can be converted to urobilinoids by specific bacterial strains. Research with rat Clostridia species and human fecal flora shows that mesobilirubin and dihydromesobilirubin are converted to class II and III urobilinoid chromogens (Watson et al., 1969).

3. Chemical Synthesis and Modification

  • The synthesis of mesobilirubin and its analogs has been a significant focus of study. For instance, the synthesis of 10-thia-mesobilirubin-XIIIα, an analog with a sulfur substitution, has been reported, showing variations in mesobilirubin's chemical structure (Ghosh & Lightner, 2003). Similarly, research into the total synthesis of symmetric bile pigments, including mesobilirubin-IVα and mesobilirubin-XIIIα, has been conducted to explore its chemical properties (Trull, Franklin, & Lightner, 1987).

4. Crystal Effects and NMR Studies

  • Solid-state NMR investigations have been conducted to study the crystal effects in powdered mesobilirubin-IXα. These studies help in understanding the compound's structure and dynamics at the molecular level (Song, Matysik, & Mark, 2017). Additionally, nuclear magnetic resonance (NMR) studies have been utilized to analyze the conformation and interconversion between the enantiomeric conformers of mesobilirubin (Navon, Frank, & Kaplan, 1984).

5. Interaction with Proteins

  • Research on the structure of albumin-bound bilirubin has provided insights into the selective binding of mesobilirubin's conformational enantiomers. This research is crucial for understanding how mesobilirubin interacts with proteins in biological systems (Lightner, Reisinger, & Landen, 1986).

Safety And Hazards

Mesobilirubin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eye, and use personal protective equipment .

Future Directions

The study of mesobilirubin and its congeners continues to be a significant area of research. The synthesis and properties of mesobilirubin analogs have been investigated, providing new insights into the structure and function of these molecules . Future research may focus on further understanding the synthesis process, the molecular structure, and the potential applications of mesobilirubin and its congeners.

properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHKMUMXERBUAN-IFADSCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316200
Record name Mesobilirubin IXα
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesobilirubin

CAS RN

16568-56-2
Record name Mesobilirubin IXα
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16568-56-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesobilirubin
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Record name Mesobilirubin IXα
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesobilirubin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
LB Pearson Jr, CJ Watson - Proceedings of the Society for …, 1963 - journals.sagepub.com
… i-urobilin, in addition to mesobilirubin: glaucobilin formation on FeCl 3 oxidation is thus not specific for mesobilirubin as suggested by others. 5. Mesobilirubin has not been detected in …
Number of citations: 10 journals.sagepub.com
K YAMAOKA, K KOSAKA… - Proceedings of the Japan …, 1956 - jstage.jst.go.jp
… Mesobilirubin was prepared after purification of the reactant obtained by the procedure … the preparation is mesobilirubin. A crystal was then prepared from the mesobilirubin under the …
Number of citations: 4 www.jstage.jst.go.jp
DA LIGHTNER, GB QUISTAD - Nature New Biology, 1972 - nature.com
… stance with ethyl groups in place of vinyl groups, mesobilirubin (1b), by catalytic hydrogenation" of … Further work on the bilirubin (la), mesobilirubin (1b) and biliverdin photo-products is in …
Number of citations: 47 www.nature.com
DP Shrout, G Puzicha, DA Lightner - Synthesis, 1992 - thieme-connect.com
… substituted pigments, mesobilirubinXllla and mesobiliverdin-… features of bilirubin-IXot and mesobilirubin-Xllloz is their ability to … might be retained in mesobilirubin-Xlllor analogs where …
Number of citations: 24 www.thieme-connect.com
G Navon, S Frank, D Kaplan - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
1 H Nmr spectra of bilirubin and mesobilirubin in chloroform solutions and their temperature dependence were studied. At room temperature the spectrum of the methylene protons of …
Number of citations: 67 pubs.rsc.org
R Lester, PD Klein - The Journal of Clinical Investigation, 1966 - Am Soc Clin Investig
… (11) Mesobilirubin was … of mesobilirubin in chloroform= 434 mAe (13)]; a diazo derivative was prepared (14a) with maximalabsorption at 540 mnA. The specific ac-tivity of mesobilirubin-'…
Number of citations: 39 www.jci.org
FR Trull, DA Lightner - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
The unnatural bile pigments 17‐desvinyl‐17‐ethylbilirubin‐VIIIα, mesobilirubin‐VIIIα and 12‐despropionic acid‐12‐ethyl mesobilirubin‐XIIIα were synthesized via (1) “reverse …
Number of citations: 12 onlinelibrary.wiley.com
PÓ Carra - Nature, 1962 - nature.com
… this evidence indicates that bilirubin and mesobilirubin form non-fluorescent zinc complexes … Iodine did not oxidize free bilirubin or mesobilirubin rapidly in chloroform-methanol solution, …
Number of citations: 27 www.nature.com
W Becker, WS Sheldrick - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
Mesobilirubin IX a (mesobilirubin) crystallizes with two molecules of chloroform in space group Pi with a= 12.146 (14), b= 15.093 (14), c= 11.815 (14) A, a= 103.56 (10), fl= 105.58 (11), y…
Number of citations: 83 scripts.iucr.org
SE Boiadjiev, DA Lightner - The Journal of Organic Chemistry, 1998 - ACS Publications
… Thus, with one fluorine at the α-carbon of each propionic acid, bilirubin analogue 4 is much more polar than its parent, mesobilirubin-XIIIα (3), and it is water-soluble. This profound …
Number of citations: 38 pubs.acs.org

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